molecular formula C12H15N3O2S3 B2422200 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1795209-98-1

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2422200
CAS No.: 1795209-98-1
M. Wt: 329.45
InChI Key: RLJLWOKTFZXMSF-UHFFFAOYSA-N
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Description

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of thiazole, pyrrolidine, and thiophene sulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or copper, and reagents like thiourea and thiophene sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole, pyrrolidine, and thiophene derivatives, such as:

Uniqueness

Its structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S3/c16-20(17,11-4-2-7-18-11)14-9-10-3-1-6-15(10)12-13-5-8-19-12/h2,4-5,7-8,10,14H,1,3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJLWOKTFZXMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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